molecular formula C17H25N3 B10885588 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10885588
M. Wt: 271.4 g/mol
InChI Key: XBKREKZBXQZROW-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with the pyridine ring attached at a different position.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Similar structure but with the pyridine ring attached at a different position.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. This unique structure may confer specific properties that are advantageous for certain applications, such as increased binding affinity or selectivity in medicinal chemistry.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H25N3/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChI Key

XBKREKZBXQZROW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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